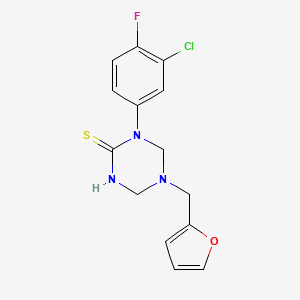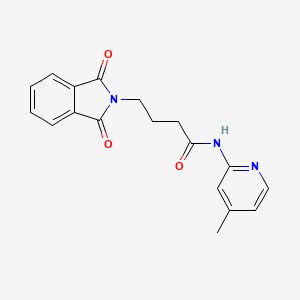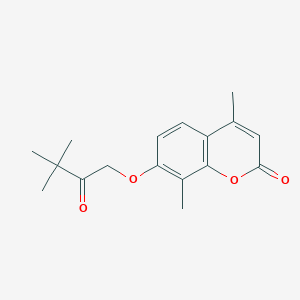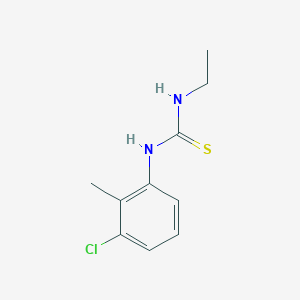![molecular formula C17H18N2O2S B5804000 N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5804000.png)
N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide, also known as NHBC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. NHBC is a thioamide derivative of 4-isopropylbenzoic acid and has a molecular formula of C16H16N2O2S.
作用机制
The mechanism of action of N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Inhibition of these enzymes and proteins may contribute to the anti-cancer and neuroprotective effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes involved in programmed cell death. This compound has also been shown to increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. In addition, this compound has been shown to decrease the activity of matrix metalloproteinases (MMPs), enzymes involved in the breakdown of extracellular matrix, which may contribute to its anti-cancer and anti-inflammatory effects.
实验室实验的优点和局限性
One of the advantages of N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. This compound is also stable under normal laboratory conditions, making it suitable for long-term storage. However, this compound has limited solubility in water, which can make it difficult to use in certain experiments. In addition, this compound has not been extensively studied in vivo, and its potential toxicity and side effects are not fully understood.
未来方向
There are several future directions for the study of N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide. One potential direction is the development of this compound-based drugs for the treatment of cancer and neurodegenerative diseases. Further studies are needed to determine the efficacy and safety of this compound in vivo and to identify potential side effects. In addition, the mechanism of action of this compound needs to be further elucidated to better understand its biochemical and physiological effects. Finally, studies are needed to determine the potential of this compound as a tool for studying specific enzymes and proteins involved in disease processes.
合成方法
The synthesis of N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide involves the reaction of 2-aminophenol with 4-isopropylbenzoyl chloride in the presence of triethylamine and carbon disulfide. The resulting product is this compound, which can be purified through recrystallization. The yield of this compound obtained through this method is around 60-70%.
科学研究应用
N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide has shown potential applications in various fields of biomedical research, including cancer therapy, neurodegenerative diseases, and infectious diseases. This compound has been reported to exhibit anti-cancer activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. In addition, this compound has been found to have neuroprotective effects and has been suggested as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-[(2-hydroxyphenyl)carbamothioyl]-4-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-11(2)12-7-9-13(10-8-12)16(21)19-17(22)18-14-5-3-4-6-15(14)20/h3-11,20H,1-2H3,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBNTXXFPUPGCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide](/img/structure/B5803921.png)
![N-(4-fluorobenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5803923.png)
![4-[1-cyano-2-(4-methoxy-3-nitrophenyl)vinyl]benzonitrile](/img/structure/B5803925.png)
![2-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5803931.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5803934.png)

![1-[3-(2-nitrophenyl)-2-propen-1-yl]piperidine](/img/structure/B5803944.png)
![1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5803953.png)
![4-[(4'-chloro-4-biphenylyl)sulfonyl]morpholine](/img/structure/B5803960.png)


![N-(4-fluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5803984.png)

![N-[4-(aminocarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5804006.png)